(+)-HA-966 is a low-efficacy partial agonist of the strychnine-insensitive glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. [, , , , , , , , , , , , , , , , , , , , , , , , , ] This site is distinct from the glutamate binding site and the ion channel pore of the NMDA receptor. [, ] The NMDA receptor is a type of glutamate receptor, which are crucial for excitatory neurotransmission in the central nervous system (CNS). [, ] (+)-HA-966's activity at this glycine site makes it a valuable tool in investigating the roles of NMDA receptors in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Notably, the enantiomer of (+)-HA-966, (S)-(-)-HA-966, exhibits distinct pharmacological properties, primarily acting as a sedative with potential gamma-aminobutyric acid (GABA)ergic mechanisms. [, ]
(R)-(+)-HA-966 is classified as a glycine receptor antagonist and a low-efficacy partial agonist at the N-methyl-D-aspartate receptor. Its pharmacological profile indicates that it exhibits neuroprotective, anticonvulsant, anxiolytic, antinociceptive, and sedative effects in animal models. The compound has been investigated for its potential therapeutic benefits in conditions such as anxiety disorders and neurodegenerative diseases .
The synthesis of (R)-(+)-HA-966 can be achieved through various methods, with one common approach involving the resolution of racemic HA-966 into its enantiomers. The racemic form can be synthesized using a multi-step process that includes the formation of pyrrolidine derivatives followed by hydroxylation and amination steps.
Method Details:
The molecular structure of (R)-(+)-HA-966 features a pyrrolidine ring with hydroxyl and amino functional groups. The stereochemistry at the chiral center significantly influences its biological activity.
Structural Data:
The presence of the hydroxyl group contributes to its interaction with receptors, while the amino group plays a crucial role in binding affinity .
(R)-(+)-HA-966 participates in several chemical reactions primarily related to its interaction with neurotransmitter receptors:
The mechanism of action of (R)-(+)-HA-966 involves its role as an antagonist at the glycine site of the N-methyl-D-aspartate receptor:
The physical and chemical properties of (R)-(+)-HA-966 are critical for understanding its behavior in biological systems:
These properties make it suitable for various laboratory applications where precise dosing and solubility are required .
(R)-(+)-HA-966 has several scientific applications:
(R)-(+)-HA-966, systematically named (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one, is a cyclic hydroxamate derivative with the molecular formula C₄H₈N₂O₂ and a molecular weight of 116.12 g/mol [1] [5]. Its core structure consists of a pyrrolidinone ring with hydroxyl and amino substituents at positions 1 and 3, respectively. The critical stereogenic center at carbon 3 confers chirality, with the biologically active enantiomer exhibiting an absolute R-configuration [9]. This stereochemistry is verified by its specific optical rotation and resolution via chiral derivatization [9]. The spatial orientation of the R-enantiomer enables precise interactions at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, as confirmed by receptor-binding assays [2] [6].
Table 1: Structural and Stereochemical Properties of (R)-(+)-HA-966
Property | Value/Description |
---|---|
Chemical Name | (R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one |
Molecular Formula | C₄H₈N₂O₂ |
Molecular Weight | 116.12 g/mol |
CAS Number | 123931-04-4 |
Absolute Configuration | R-enantiomer |
PubChem CID | 6603720 |
InChI Key | HCKUBNLZMKAEIN-GSVOUGTGSA-N |
The synthesis of (R)-(+)-HA-966 employs enantioselective routes starting from chiral precursors. A key method involves resolution of racemic HA-966 using bis-tert-butoxycarbonyl-L-phenylalanine (bis-Boc-L-Phe) as a chiral derivatizing agent [9]. This forms diastereomeric salts separable by crystallization, yielding enantiomerically pure (R)-(+)-HA-966 after deprotection. Alternatively, asymmetric synthesis utilizes D-methionine as a chiral template, where sequential reactions construct the pyrrolidinone ring while preserving the R-configuration [9]. The enantiomeric excess (ee) of the final product exceeds 98%, validated by chiral high-performance liquid chromatography (HPLC) [1] [5]. This high purity is essential for pharmacological studies to avoid confounding effects from the S-enantiomer.
(R)-(+)-HA-966 demonstrates high aqueous solubility (100 mM or 11.61 mg/mL in water at 25°C), attributed to its polar hydroxyl and amino groups [1] [6]. It remains stable under ambient conditions when stored desiccated at room temperature, with no reported degradation under standard laboratory handling [1] [5]. Crucially, its low molecular weight (<200 Da) and moderate lipophilicity facilitate efficient blood-brain barrier penetration, enabling central nervous system activity [1] [4]. Intracerebral dialysis studies confirm its presence in brain compartments like the nucleus accumbens following systemic administration [8].
Table 2: Physicochemical and Pharmacokinetic Properties
Property | Value/Description |
---|---|
Solubility in Water | 100 mM (11.61 mg/mL) |
Storage Conditions | Desiccated at room temperature |
Blood-Brain Barrier Penetration | High (confirmed in vivo) |
Recommended Stock Concentration | 10–50 mM in water |
The enantiomers of HA-966 exhibit starkly divergent pharmacological profiles due to stereospecific receptor interactions. (R)-(+)-HA-966 acts as a glycine-site partial agonist/antagonist at NMDA receptors, with an IC₅₀ in the micromolar range [2] [6]. It inhibits phencyclidine-induced dopamine release in the mesolimbic pathway (nucleus accumbens, amygdala, prefrontal cortex) without affecting baseline dopamine turnover [8]. Conversely, (S)-(-)-HA-966 lacks affinity for NMDA receptors but induces potent sedation and ataxia via an unknown mechanism independent of gamma-aminobutyric acid B or NMDA receptors [2] [7]. Behavioral studies show (R)-(+)-HA-966 antagonizes phencyclidine-induced hyperactivity in mice, while the S-enantiomer suppresses locomotor activity and stress responses [4] [7].
Table 3: Pharmacological Comparison of HA-966 Enantiomers
Property | (R)-(+)-HA-966 | (S)-(-)-HA-966 |
---|---|---|
Primary Target | Glycine site of NMDA receptor | Unknown (non-NMDA) |
NMDA Receptor Activity | Partial agonist/antagonist | Inactive |
Dopamine Modulation | Blocks phencyclidine-induced release | No effect |
Behavioral Effects | Antagonizes phencyclidine hyperactivity | Sedation, ataxia, stress suppression |
GABAB Receptor Binding | No affinity | No affinity |
This divergence arises from their stereochemistry: The R-enantiomer's orientation permits binding to the glycine co-agonist site, stabilizing NMDA receptors in a low-conductance state [1] [6]. In contrast, the S-enantiomer disrupts striatal dopamine function but does not bind canonical targets like gamma-aminobutyric acid B receptors [7] [10]. Such enantioselectivity underscores the importance of chiral resolution in studying glutamatergic neurotransmission [2] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7